molecular formula C24H17ClN4O2 B3714465 5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide

5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide

Cat. No.: B3714465
M. Wt: 428.9 g/mol
InChI Key: KHOUFVIQXFOUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzotriazole core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

    Introduction of the carboxamide group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzotriazole moiety.

    Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Benzotriazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, such compounds can be used as stabilizers, corrosion inhibitors, or UV absorbers in various materials, including plastics and coatings.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-N-(2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide
  • 5-(3-chlorophenyl)-N-(6-methyl-2H-benzotriazol-5-yl)furan-2-carboxamide

Uniqueness

The uniqueness of 5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can highlight differences in properties such as solubility, stability, and efficacy.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(6-methyl-2-phenylbenzotriazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2/c1-15-12-20-21(28-29(27-20)18-8-3-2-4-9-18)14-19(15)26-24(30)23-11-10-22(31-23)16-6-5-7-17(25)13-16/h2-14H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOUFVIQXFOUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide
Reactant of Route 2
5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide
Reactant of Route 3
5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide
Reactant of Route 6
5-(3-chlorophenyl)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.